molecular formula C20H16FN3O3S B2768115 2-Amino-6-ethyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893291-36-6

2-Amino-6-ethyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2768115
CAS No.: 893291-36-6
M. Wt: 397.42
InChI Key: ITVGRVJQCLGZHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-ethyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a polycyclic heterocyclic compound featuring a fused pyrano-benzothiazine core. Key structural attributes include:

  • Pyrano[3,2-c][2,1]benzothiazine: A bicyclic system combining pyran and benzothiazine rings.
  • Substituents: An ethyl group at position 6, a 4-fluorophenyl moiety at position 4, and a cyano group at position 2.

This compound is synthesized via multicomponent reactions involving aldehydes, malononitrile, and heterocyclic precursors under basic conditions (e.g., triethylamine in ethanol), a method shared with structurally analogous systems . Its crystallographic validation likely employs SHELX software, a gold standard for small-molecule refinement .

Properties

IUPAC Name

2-amino-6-ethyl-4-(4-fluorophenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S/c1-2-24-16-6-4-3-5-14(16)18-19(28(24,25)26)17(15(11-22)20(23)27-18)12-7-9-13(21)10-8-12/h3-10,17H,2,23H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVGRVJQCLGZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-6-ethyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide (CAS Number: 893291-36-6) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitumor and antimicrobial activities, as well as its interaction with cholinesterases.

The molecular formula of the compound is C20_{20}H16_{16}FN3_3O3_3S, with a molecular weight of 397.4 g/mol. The structure features a benzothiazine core, which is known for various biological activities.

PropertyValue
CAS Number893291-36-6
Molecular FormulaC20_{20}H16_{16}FN3_3O3_3S
Molecular Weight397.4 g/mol

Antitumor Activity

Recent studies have evaluated the antitumor potential of compounds related to benzothiazine derivatives. For instance, a series of similar compounds were tested against human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated promising cytotoxic effects with IC50_{50} values ranging from 6.26 μM to 20.46 μM in various assays, suggesting that modifications in the structure can significantly influence activity .

Case Study:
In a study examining the activity of related compounds, it was found that the presence of specific functional groups (like cyano or amidino groups) enhanced the antitumor efficacy. The compound displayed higher activity in two-dimensional cell cultures compared to three-dimensional cultures, indicating the importance of microenvironment in assessing drug efficacy .

Antimicrobial Activity

The antimicrobial properties of benzothiazine derivatives have also been investigated. Compounds similar to 2-amino-6-ethyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine showed significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Research Findings:
In vitro studies demonstrated that certain derivatives exhibited potent antibacterial effects with minimal toxicity towards human cells. This suggests a potential therapeutic window for developing new antimicrobial agents based on this scaffold .

Interaction with Cholinesterases

Cholinesterase inhibitors play a crucial role in treating neurological disorders such as Alzheimer's disease. The interaction of 2-amino-6-ethyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been explored. Preliminary data indicate that modifications in the structure can lead to varying degrees of inhibition against these enzymes.

Key Findings:

  • IC50_{50} values for related compounds against AChE ranged from low micromolar concentrations.
  • Molecular docking studies suggest that these compounds bind effectively to the active sites of cholinesterases, potentially enhancing their inhibitory effects .

Scientific Research Applications

Neuropharmacological Applications

Acetylcholinesterase Inhibition:
The compound has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic transmission, which is beneficial in treating conditions such as Alzheimer's disease. Research indicates that derivatives of pyrano[3,2-c][2,1]benzothiazine structures exhibit significant AChE inhibitory activity, making them promising candidates for further development as therapeutic agents against Alzheimer’s disease and other cognitive disorders .

Case Studies:

  • A study demonstrated that certain pyrano derivatives exhibited potent AChE inhibition with IC50 values lower than those of established drugs like donepezil. The structure-activity relationship (SAR) analyses highlighted the importance of specific functional groups in enhancing inhibitory potency .

Antioxidant Properties

Research suggests that compounds related to 2-Amino-6-ethyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile also possess antioxidant properties. Antioxidants are crucial in mitigating oxidative stress associated with various diseases, including neurodegenerative conditions.

Mechanism:
The antioxidant mechanism is primarily attributed to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation. This property is particularly relevant in neuroprotection strategies where oxidative stress plays a significant role in neuronal damage .

Potential Anticancer Activity

Emerging studies indicate that similar compounds may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The structural features of 2-Amino-6-ethyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine derivatives may interact with various molecular targets involved in cancer progression.

Research Findings:
In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. The exploration of these compounds as potential anticancer agents is ongoing .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of 2-Amino-6-ethyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine derivatives is critical for optimizing their pharmacological profiles. Modifications in the molecular structure can lead to enhanced biological activity or reduced toxicity.

Structural Modification Effect on Activity
Addition of electron-withdrawing groupsIncreased AChE inhibition
Alteration of alkyl side chainsModulation of lipophilicity and bioavailability
Variation in aromatic substituentsChanges in selectivity towards AChE versus butyrylcholinesterase

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrano-fused heterocycles with variations in substituents, ring systems, and functional groups. Below is a comparative analysis with key analogs:

Key Observations

Structural Variations: Ring Systems: The target compound’s benzothiazine core differs from benzoxathiine (oxygen-sulfur vs. sulfur-only heteroatoms) and pyrazole-fused pyrano systems . Substituents: The 4-fluorophenyl group enhances lipophilicity compared to smaller substituents (e.g., methyl in pyrazole derivatives) .

Synthetic Methods: Multicomponent reactions using aldehydes and malononitrile are common, but the target compound requires sodium acetate or triethylamine as catalysts, similar to benzoxathiine derivatives . Yields (~57–80%) align with analogous syntheses, though the target compound’s yield remains unreported in the provided evidence.

Spectroscopic Profiles: IR: Cyano stretches (~2190–2220 cm⁻¹) are consistent across analogs . NMR: The 4-fluorophenyl group in the target compound would show distinct aromatic proton shifts (δ ~7.0–7.6 ppm) compared to non-fluorinated analogs .

Crystallography :

  • SHELXL is widely used for refining such structures, ensuring accuracy in bond lengths and angles . Benzoxathiine derivatives in were validated via X-ray crystallography, suggesting similar methods apply to the target compound.

Pharmacological and Functional Implications

While biological data for the target compound is absent in the evidence, structural analogs provide insights:

  • Sulfone groups (5,5-dioxide) may improve metabolic stability compared to non-sulfonated analogs .

Q & A

Q. What are the validated synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The compound is synthesized via multi-step protocols involving pyran ring formation followed by benzothiazine cyclization. Key steps include:

  • Step 1 : Condensation of precursors under controlled pH (e.g., acetic acid/sodium acetate) to form the pyran core.
  • Step 2 : Cyclization using catalysts like piperidine or microwave-assisted heating to enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Yield optimization requires monitoring temperature (70–90°C), solvent polarity, and stoichiometric ratios of reagents. NMR and MS are critical for intermediate verification .
Step Reagents/ConditionsYield Range
Pyran formationAcetic anhydride, 80°C60–70%
CyclizationPiperidine, MW irradiation75–85%

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions (e.g., 4-fluorophenyl at δ 7.2–7.4 ppm) and amine protons (δ 5.8–6.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 503.5 for C27_{27}H22_{22}FN3_3O4_4S) .
  • X-ray Crystallography : Use SHELX for structure refinement and ORTEP-3 for 3D visualization. Assign puckering coordinates (Cremer-Pople parameters) to confirm ring conformations .

Advanced Research Questions

Q. What computational strategies are recommended to model interactions between this compound and biological targets (e.g., anticancer proteins)?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinases (e.g., EGFR or CDK2). Focus on the fluorophenyl and benzothiazine moieties for hydrogen bonding and hydrophobic interactions.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD and binding free energy (MM-PBSA) .

Q. How should researchers address contradictions in reported biological activity data (e.g., IC50_{50} variability across cancer cell lines)?

  • Experimental Replication : Standardize assays (MTT or SRB) using identical cell lines (e.g., MCF-7, A549) and passage numbers.
  • Statistical Analysis : Apply ANOVA or Tukey’s test to compare datasets. Consider variables like solvent (DMSO concentration ≤0.1%) and incubation time .

Q. What methodologies improve solubility and bioavailability for in vivo studies?

  • Formulation : Use PEGylated liposomes or cyclodextrin inclusion complexes.
  • Prodrug Design : Introduce hydrolyzable esters at the 6-ethyl group to enhance aqueous solubility. Monitor release kinetics via HPLC .

Q. How can reaction intermediates be characterized to elucidate mechanistic pathways?

  • In-situ FT-IR : Track carbonyl (1700–1750 cm1^{-1}) and nitrile (2200–2250 cm1^{-1}) bands during synthesis.
  • HPLC-MS : Capture transient intermediates (e.g., enolates or thiol adducts) with time-resolved sampling .

Q. What experimental approaches validate polymorphism or solvate formation in crystalline states?

  • PXRD : Compare diffraction patterns of batches synthesized in ethanol vs. acetonitrile.
  • Thermal Analysis : DSC/TGA to identify desolvation events (e.g., endothermic peaks at 120–150°C) .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Substituent Screening : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., nitro) or extend conjugation (e.g., biphenyl).
  • Activity Testing : Use IC50_{50} profiling against kinase panels. Correlate steric/electronic effects with potency .

Data Contradiction Analysis Framework

Source of Discrepancy Resolution Strategy
Variability in anticancer IC50_{50}Standardize cell culture conditions and assay protocols
Divergent synthetic yieldsOptimize catalyst loading (e.g., 10 mol% vs. 15 mol%)
Conflicting crystallographic dataRe-refine structures using SHELXL with updated restraints

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.